molecular formula C18H18ClN7O B2779253 1-(4-Chlorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea CAS No. 1021039-13-3

1-(4-Chlorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea

Cat. No. B2779253
M. Wt: 383.84
InChI Key: OQZFWQKVVKEDGR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known to exhibit a wide range of biological activities, making it a promising candidate for the development of novel drugs.

Scientific Research Applications

Electronic and Optical Properties Exploration

A profound study focused on the electronic, optical, and nonlinear optical properties of a novel chalcone derivative, highlighting its potential in optoelectronic device fabrications due to superior properties over standard materials like urea. This investigation utilized computational methods to affirm its utility in nonlinear optics, signifying a leap in material science (Shkir et al., 2018).

Antimicrobial and Anticancer Agents Development

The synthesis and evaluation of various derivatives have been extensively researched for their potential as antimicrobial and anticancer agents. One notable study synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating significant in vitro antimicrobial and higher anticancer activity compared to reference drugs, suggesting a promising avenue for therapeutic development (Hafez et al., 2016).

Corrosion Inhibition for Mild Steel

Research into the inhibition effects of 1,3,5-triazinyl urea derivatives against mild steel corrosion in acidic solutions has shown promising results. These studies reveal the compounds' potential to form protective layers on steel surfaces, thus preventing corrosion—a significant finding for industrial applications (Mistry et al., 2011).

Molecular Docking and Drug Design

Several compounds, including 1,3-oxazole clubbed pyridyl-pyrazolines, were synthesized and subjected to molecular docking studies against various cancer cell lines. The data indicated promising anticancer activity, providing a foundation for further drug design and development endeavors (Katariya et al., 2021).

Material Synthesis and Characterization

The synthesis of new heterocyclic compounds featuring a sulfonamido moiety has been explored, aiming at creating effective antibacterial agents. This research underscores the versatility of chemical synthesis in producing novel compounds with potential therapeutic benefits (Azab et al., 2013).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN7O/c19-13-1-3-14(4-2-13)24-18(27)22-12-11-21-16-5-6-17(26-25-16)23-15-7-9-20-10-8-15/h1-10H,11-12H2,(H,21,25)(H,20,23,26)(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZFWQKVVKEDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea

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